molecular formula C18H15F3N4O2 B2934440 1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-24-9

1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2934440
CAS No.: 871323-24-9
M. Wt: 376.339
InChI Key: TUSQVVGNFABFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide” is a research compound. It belongs to the class of triazole compounds which are heterocyclic compounds containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of triazole compounds typically includes a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Scientific Research Applications

Triazole Derivatives in Drug Discovery

Triazole derivatives, including 1,2,3- and 1,2,4-triazoles, are recognized for their wide range of biological activities. These compounds have been explored for their potential uses in medicine, owing to their structural versatility and pharmacological properties. Research has revealed that triazoles exhibit anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, making them valuable scaffolds in drug discovery and development (Ferreira et al., 2013).

Synthetic Routes for Triazole Derivatives

The synthesis of 1,4-disubstituted 1,2,3-triazoles has been a significant area of interest, with methods such as the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) being pivotal. These synthetic approaches have enabled the exploration of triazole-based compounds in various fields, including drug discovery, bioconjugation, and material science (Kaushik et al., 2019).

Eco-friendly Synthesis and Applications

Recent advances have focused on developing eco-friendly procedures for synthesizing triazole derivatives. These methods not only aim to improve the efficiency and yield of triazole compounds but also to minimize the environmental impact of their production. Eco-friendly catalysts and solvents have been explored to enhance the green chemistry approaches in triazole synthesis, highlighting the potential of these compounds in sustainable practices (de Souza et al., 2019).

Triazole Derivatives as Corrosion Inhibitors

Beyond pharmacological applications, 1,2,3-triazole derivatives have been investigated for their performance as corrosion inhibitors for metal surfaces. Their efficiency in protecting metals and alloys in aggressive media underscores the versatility of triazole compounds in industrial applications. The design and synthesis of specific triazole derivatives, particularly those prepared via CuAAC reactions, demonstrate their potential as environmentally friendly and effective corrosion inhibitors (Hrimla et al., 2021).

Future Directions

Triazole compounds have been the focus of many research studies due to their versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials . There is an ongoing effort to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Therefore, it can be expected that “1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide” and similar compounds will continue to be a focus of future research.

Mechanism of Action

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-11-16(23-24-25(11)14-9-5-6-10-15(14)27-2)17(26)22-13-8-4-3-7-12(13)18(19,20)21/h3-10H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSQVVGNFABFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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